
Aspochalasin M
Übersicht
Beschreibung
Aspochalasin M is a naturally occurring compound belonging to the cytochalasin family, which is a group of fungal secondary metabolites. These compounds are characterized by a highly substituted isoindole ring fused to a larger macrocyclic ring. This compound is known for its biological activities, including cytostatic and cytotoxic effects, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aspochalasin M is typically isolated from fungal species such as Aspergillus elegans and Spicaria elegans. The isolation process involves fermentation of the fungal culture followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes. Researchers are exploring the potential for biosynthetic pathways and genetic engineering to enhance production yields .
Analyse Chemischer Reaktionen
Reaktionstypen: Aspochalasin M durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Hydroxyl, Keton und Doppelbindungen in seiner Struktur erleichtert .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid und Kalium-tert-butoxid durchgeführt werden
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of Aspochalasin M can be categorized into several key areas:
Cancer Research
This compound has shown promising results in cancer research, particularly concerning its interaction with the epidermal growth factor receptor (EGFR). Computational studies indicate that it binds effectively to EGFR's active sites, suggesting its potential as an anticancer drug candidate. In vitro assays have demonstrated its cytotoxicity against various cancer cell lines, including prostate cancer cells (PC3) and leukemia cells (HL-60) .
- Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Microbiology
This compound exhibits antibacterial properties, making it relevant in microbiological studies. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing moderate activity against certain strains. Its antifouling properties have also been noted, particularly against larval settlement of barnacles, indicating potential applications in marine biology and biofouling prevention .
- Table 2: Antibacterial Activity of this compound
Bacterial Strain | Activity Level | Reference |
---|---|---|
Gram-positive bacteria | Moderate | |
Gram-negative bacteria | Moderate |
Biochemical Studies
This compound serves as a model compound for studying the chemical behavior of cytochalasins and their derivatives. Its biochemical properties include interaction with actin filaments, which is crucial for understanding cellular processes such as motility and division. The compound's mechanism of action involves perturbation of the cell cycle, leading to inhibition of cell proliferation .
Case Study 1: Anticancer Potential
A study conducted on this compound's efficacy against prostate cancer cells revealed significant cytotoxic effects, prompting further investigation into its mechanism of action. The study utilized both in vitro assays and computational modeling to predict pharmacokinetic properties, confirming this compound's potential as a drug-like candidate for cancer treatment .
Case Study 2: Antimicrobial Activity
Research on the antimicrobial properties of this compound indicated that it could inhibit the growth of various bacterial strains. This was particularly evident in studies assessing its effectiveness against biofilm-forming bacteria, which are known to contribute to persistent infections .
Wirkmechanismus
Aspochalasin M exerts its effects by interfering with the actin cytoskeleton in cells. It binds to actin filaments, disrupting their polymerization and leading to cytostatic and cytotoxic effects. This mechanism is similar to other cytochalasins, which also target the actin cytoskeleton .
Vergleich Mit ähnlichen Verbindungen
- Aspochalasin A
- Aspochalasin B
- Aspochalasin C
- Aspochalasin D
- Aspochalasin J
- Aspochalasin Z
Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .
Biologische Aktivität
Aspochalasin M is a member of the aspochalasin family, which are secondary metabolites derived from fungi, particularly from the genus Aspergillus. These compounds exhibit a range of biological activities, including anti-tumoral, anti-microbial, and immunomodulatory effects. This article focuses on the biological activity of this compound, summarizing its effects on various cell lines and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure typical of the aspochalasin family, which includes a macrocyclic scaffold with various functional groups. It is a colorless solid, soluble in organic solvents but less so in water. The compound's structure contributes significantly to its biological activity.
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibits modest activity against HL-60 cells (human promyelocytic leukemia) with an IC50 value of 20.0 μM , indicating its potential as an anti-cancer agent .
Cell Line | IC50 (μM) | Activity |
---|---|---|
HL-60 | 20.0 | Moderate cytotoxicity |
PC3 (Prostate Cancer) | Not specified | Potential activity |
A2780 (Ovarian Cancer) | 17.29 (compound 2) | Mild antiproliferative activity |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings . The presence of hydroxyl groups in its structure is believed to enhance its antibacterial potency.
While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized that its activity may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound's structural features, particularly the hydroxyl groups and macrocyclic ring, are thought to play critical roles in mediating these effects .
Study 1: Cytotoxicity Assessment
A study conducted on various aspochalasins, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that while this compound showed moderate activity against HL-60 cells, other derivatives exhibited varying degrees of potency against additional lines such as A2780 and PC3 .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound effectively inhibited the growth of certain pathogenic strains, reinforcing its potential as a therapeutic agent against infections .
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic properties of Aspochalasin M, and how do they influence its bioavailability?
this compound exhibits optimal oral bioavailability due to its high gastrointestinal absorption (>90%) and Caco-2 cell permeability (>0.9), critical for passive diffusion across intestinal barriers . Its unbound plasma fraction (Fu = 0.084) ensures sufficient free drug availability for target interaction, while a log PS value of -3 or higher suggests moderate central nervous system (CNS) penetration, though P-glycoprotein efflux limits CNS retention . The BOILED-Egg model predicts superior gastrointestinal absorption (white albumin region) and passive renal elimination via OCT2 transporters (total clearance = 0.804 mL/min/kg), distinguishing it from Erlotinib .
Q. How does this compound interact with EGFR tyrosine kinase at the molecular level?
this compound binds to EGFR’s active site (PDB ID: 1M17) through hydrogen bonds with THR766 and ASP817 residues, stabilizing the ligand-protein complex. Hydrophobic interactions further enhance binding specificity. Molecular docking reveals a docking score of ≥ -9.0 kcal/mol, comparable to Erlotinib . Unlike Erlotinib, this compound does not require water-mediated H-bonds, simplifying binding dynamics .
Q. What structural features of this compound contribute to its drug-likeness?
this compound’s cytochalasan core, with a 19-membered macrocyclic ring and hydroxyl groups, enables hydrogen bonding and hydrophobic interactions. Its logP (~2.5) and polar surface area (95.9 Ų) align with Lipinski’s rules, ensuring membrane permeability and reduced toxicity risks (non-mutagenic, no hERG/hepatotoxicity) . The compound’s stability in plasma (VDss = -0.016) and low acute toxicity (LD50 = 2.638 mol/kg) further validate its drug-like profile .
Advanced Research Questions
Q. How can contradictions in experimental data on this compound’s CNS penetration be resolved?
While the BOILED-Egg model predicts CNS exclusion due to P-glycoprotein efflux , this compound’s log PS value (-3) suggests moderate CNS penetration. To resolve this, researchers should combine in silico predictions with in vivo biodistribution studies using radiolabeled compounds. Molecular dynamics (MD) simulations (100 ns) show this compound’s stable binding to EGFR but transient CNS retention due to efflux . Comparative studies with Erlotinib (which lacks OCT2-mediated elimination) can clarify tissue-specific distribution .
Q. What methodological approaches validate this compound’s stability in EGFR binding during MD simulations?
Key metrics include:
- RMSD (Root Mean Square Deviation) : <2 Å fluctuations in this compound-EGFR complexes indicate stable binding .
- RMSF (Root Mean Square Fluctuation) : Lower fluctuations in this compound vs. Erlotinib suggest reduced backbone flexibility .
- SASA (Solvent-Accessible Surface Area) : Decreased SASA values confirm compact binding, with this compound outperforming Erlotinib in burying hydrophobic residues .
- Hydrogen Bond Analysis : Persistent H-bonds with THR766/ASP817 (2–7 bonds) vs. Erlotinib’s single bond with MET769 .
Q. How can discrepancies in toxicity profiles between in silico predictions and in vitro assays be addressed?
While in silico models predict low toxicity (no hERG inhibition, hepatotoxicity) , researchers must validate using:
- T.pyriformis/Minnow Toxicity Assays : this compound passes both, unlike Erlotinib .
- Prolonged MD Simulations : Assess off-target interactions (e.g., cytochrome P450 isoforms) .
- Metabolite Screening : Identify reactive intermediates via LC-MS in hepatic microsomes .
Q. What experimental designs optimize this compound’s synthesis and structural modification?
Leverage bioinspired synthesis (e.g., network analysis strategy) to generate derivatives like Aspergillin PZ or Flavichalasines via 2–5 step reactions from Aspochalasin D . Key steps:
- Photochemical [2+2] Cycloaddition : Forms polycyclic frameworks .
- PME3-Mediated MBH Reactions : Introduce stereochemical diversity .
- SAR Studies : Modify hydroxyl/macrocyclic groups to enhance EGFR affinity or reduce efflux .
Q. Methodological Resources
Eigenschaften
IUPAC Name |
(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXTRJHTIEBIA-DNJNAQMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.